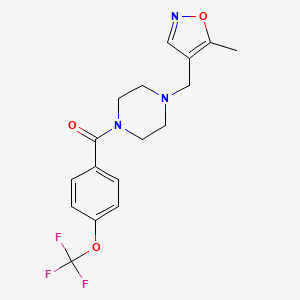

![molecular formula C21H21N3O B2584665 N-二苯甲基-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034440-21-4](/img/structure/B2584665.png)

N-二苯甲基-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

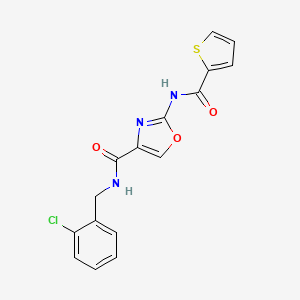

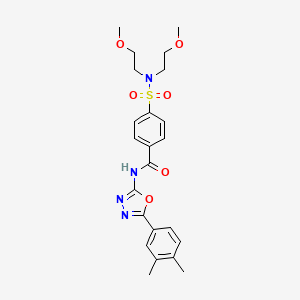

“N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of simple molecules in a multi-step process . For instance, the reaction of a diene, a dienophile, and an enophile in a two-step process can yield 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields, high atom economy, and diastereocontrol of up to 5 new stereocenters .

Molecular Structure Analysis

The molecular structure of “N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” likely contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions. They show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, which allows them to show two equivalent tautomeric forms .

科学研究应用

治疗潜力

含咪唑的化合物,例如 ,具有广泛的化学和生物学特性。 它们显示出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和溃疡生成活性 .

降压潜力

一些咪唑衍生物已评估其降压潜力 。 例如,5-(三氟甲基)-2-(2,3,4-三取代苯基)-1H-苯并[d]咪唑和5-硝基-2-(2,3,4-三取代苯基)-1H-苯并[d]咪唑已显示出有希望的结果 .

活性凝血酶可激活的纤溶抑制剂 (TAFI) 抑制剂

4,5,6,7-四氢-1H-苯并咪唑-5-羧酸,一种相关化合物,是一种构象受限的活性凝血酶可激活的纤溶抑制剂 (TAFI) 抑制剂 。 活化的 TAFI 阻止了纤维蛋白凝块的溶解 .

细胞毒性测试

咪唑衍生物已被用于细胞毒性测试 。 在实验研究过程中,发现用酰基或磺酰氯的二倍摩尔过量在三乙胺 (TEA) 存在下加热某些化合物会导致形成在亚胺 C=N-H 部分的氮原子和 4,5-二氢-1 H -咪唑环的 N -1 位置都被取代的产物 .

在交叉偶联反应中的作用

N-(二苯甲基)甲胺,一种相关化合物,参与各种化学反应,形成具有重要生物学和催化应用的复杂分子。 例如,已探索其与过渡金属配合物的反应以用于交叉偶联反应的潜在应用.

抗菌和抗炎活性

作用机制

Target of Action

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, also known as N-(diphenylmethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, is a conformationally restricted inhibitor of active thrombin activatable fibrinolysis inhibitor (TAFI) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic .

Mode of Action

The compound interacts with TAFI by binding to it in a conformationally restricted manner . This binding inhibits the activity of TAFI, thereby influencing the process of fibrinolysis

Biochemical Pathways

By inhibiting TAFI, N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide affects the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a meshwork for blood clots. Inhibition of TAFI can lead to enhanced fibrinolysis, potentially preventing the formation of problematic blood clots .

Pharmacokinetics

Imidazole derivatives, to which this compound belongs, are generally known to be highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability

Result of Action

The primary molecular effect of N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is the inhibition of TAFI . This can lead to enhanced fibrinolysis, potentially preventing the formation of problematic blood clots . At the cellular level, this could affect various cell types involved in coagulation and fibrinolysis, including platelets and endothelial cells.

生化分析

Biochemical Properties

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is known to interact with various enzymes and proteins. For instance, it has been identified as a conformationally restricted inhibitor of active thrombin activatable fibrinolysis inhibitor (TAFI) . The interaction between this compound and TAFI plays a crucial role in the regulation of fibrin clot lysis .

Cellular Effects

The cellular effects of N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are diverse. It has been suggested that this compound may have potential antihypertensive effects

Molecular Mechanism

The molecular mechanism of action of N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may inhibit the activity of TAFI, thereby influencing the process of fibrin clot lysis .

属性

IUPAC Name |

N-benzhydryl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(17-11-12-18-19(13-17)23-14-22-18)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,20H,11-13H2,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSOOMIVDPJXMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2584583.png)

![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)

![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)

![4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2584592.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2584604.png)

![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)